![molecular formula C12H22N2O B13276668 N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13276668.png)
N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₂H₂₂N₂O It is known for its unique structure, which includes a cyclopropane ring and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(hex-5-en-2-ylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and cellular signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery efforts targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxamide shares structural similarities with other cyclopropane-containing amides, such as N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxylate and N-{2-[(hex-5-en-2-yl)amino]ethyl}cyclopropanecarboxylamide.
- **Other similar compounds include cyclopropane carboxamides with different substituents on the aminoethyl group, such as this compound derivatives with various alkyl or aryl groups.
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring and an aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential as a biochemical probe further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[2-(hex-5-en-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c1-3-4-5-10(2)13-8-9-14-12(15)11-6-7-11/h3,10-11,13H,1,4-9H2,2H3,(H,14,15) |
InChI Key |
PLAONNCUUGDRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


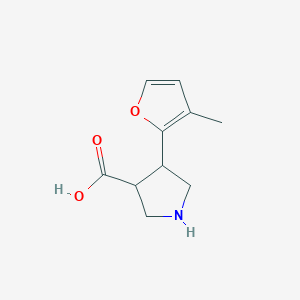

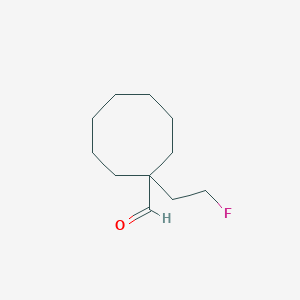
amine](/img/structure/B13276616.png)
![[3-(3-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13276617.png)
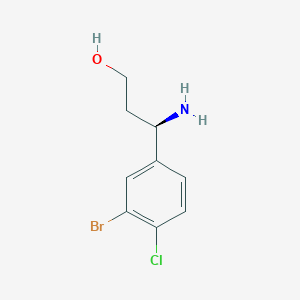

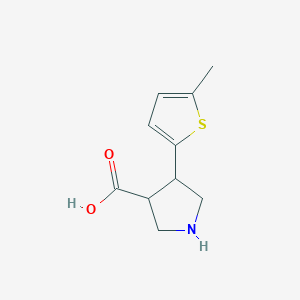


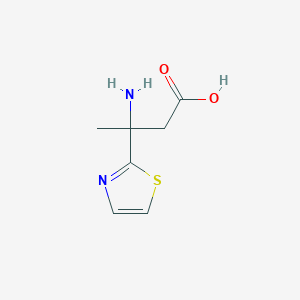
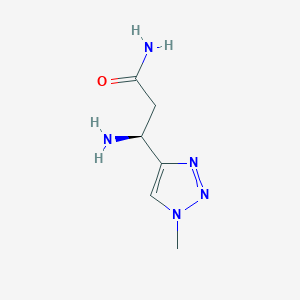
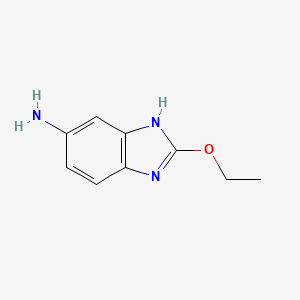
![4-Chloro-2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13276648.png)
